molecular formula C18H21N3O3S B6497825 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 952994-80-8

2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6497825
CAS No.: 952994-80-8
M. Wt: 359.4 g/mol
InChI Key: IQQUNMYHLKMBPU-UHFFFAOYSA-N
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Description

2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F2495-0742, also known as KB-0742, is a potent, selective, and orally bioavailable inhibitor of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a transcriptional regulator that mediates the expression and downstream activity of oncogenic transcription factors .

Mode of Action

KB-0742 inhibits CDK9 by binding to the ATP-competitive binding pocket of CDK9 . This binding inhibits the phosphorylation of the CDK9 substrate serine 2 of the RNA Polymerase II C-terminal domain (pSER2), a key process in transcriptional elongation . The inhibition of CDK9 disrupts the transcriptional elongation process, thereby reducing the expression of oncogenic transcription factors .

Biochemical Pathways

The inhibition of CDK9 by KB-0742 affects the transcriptional regulation of oncogenic transcription factors, including MYC and chimeric transcription factors . This disruption of transcriptional regulation can lead to the suppression of oncogenic pathways, thereby inhibiting tumor growth .

Pharmacokinetics

KB-0742 exhibits rapid absorption and high bioavailability following oral administration . It has shown a bioavailability of ≥84% in rats and >100% in dogs . KB-0742 also exhibits low turnover in human microsome and hepatocyte preparations and is projected to have low clearance and a high volume of distribution in humans based on allometric scaling from nonclinical species .

Result of Action

KB-0742 has demonstrated on-mechanism, single agent anti-tumor activity in heavily pre-treated patients with transcriptionally addicted tumor types . It has shown tumor reduction in two patients with MYC over-expressing tumors .

Properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-3-13-8-17(23)21-14(11-25-18(21)20-13)9-16(22)19-10-12-5-4-6-15(7-12)24-2/h4-8,14H,3,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUNMYHLKMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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